molecular formula C5H11NO3S B1464338 Oxolan-2-ylmethanesulfonamide CAS No. 859998-68-8

Oxolan-2-ylmethanesulfonamide

Cat. No. B1464338
CAS RN: 859998-68-8
M. Wt: 165.21 g/mol
InChI Key: GNNXQTATJRFVPT-UHFFFAOYSA-N
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Description

Oxolan-2-ylmethanesulfonamide (CAS Number: 859998-68-8) is a chemical compound with the molecular formula C5H11NO3S . It falls within the class of sulfonamides, which are derivatives of sulfonic acids. The compound consists of an oxolan-2-yl group attached to a methanesulfonamide moiety . The structure of This compound is depicted below:


Molecular Structure Analysis

The molecular weight of This compound is approximately 165.21 g/mol . It exists as a white powder and has a melting point range of 80-83°C . The compound’s chemical structure comprises an oxolan-2-yl ring connected to a methanesulfonamide group.


Chemical Reactions Analysis

While detailed chemical reactions involving This compound are scarce, it is essential to explore its reactivity. Investigating its behavior under various conditions, such as oxidation or reduction, could provide insights into potential synthetic applications. For instance, cyclic voltammetry (CV) can be employed to study coupled chemical reactions and monitor the conversion of the compound over time .


Physical And Chemical Properties Analysis

  • Safety Information : The compound carries warning labels (GHS07) and hazard statements related to ingestion, skin and eye irritation, and respiratory effects. Precautionary measures should be followed during handling .

Scientific Research Applications

Hydrodeoxygenation Modeling

  • Modeling of Oxolane Hydrodeoxygenation in the Presence of Tungsten Disulfide : A study by Koudjina et al. (2018) explored the hydrodeoxygenation of the oxolane molecule with and without a catalyst, using tungsten disulfide (WS2). This research simulates hydrogenolysis under varying temperature and pressure conditions, leading to the cleavage of C-O bonds and ring opening, ultimately producing butane and water molecules (Koudjina et al., 2018).

Ring Expansion Studies

  • Stereospecific Consecutive Epoxide Ring Expansion : Butova et al. (2010) investigated ring-expansion reactions of oxiranes to oxolanes using dimethylsulfoxonium methylide, providing a method for preparing cyclic ethers from oxiranes. This study offers insights into the stereospecific synthesis of oxolanes, potentially applicable to derivatives like Oxolan-2-ylmethanesulfonamide (Butova et al., 2010).

Electrophilic Cyclialkylation

  • Alkylation of Benzene with Cyclic Ethers in Superacidic Media : Molnár et al. (2003) described the catalysis of alkylation reactions by superacidic trifluoromethanesulfonic acid (TFSA) with cyclic ethers, including oxolanes. The study highlights the formation of phenyl-substituted and bicyclic compounds through electrophilic cyclialkylation, relevant to understanding the chemical behavior of this compound analogs (Molnár et al., 2003).

Electrochemical Fluorination

  • Electrochemical Fluorination of Ester Derivatives Derived from Oxolane-2-yl-compounds : Takashi et al. (2005) studied the electrochemical fluorination of esters derived from oxolane-2-yl-carboxylic acid and methanol, leading to perfluoro derivatives. This research provides a foundation for understanding the reactivity and potential applications of fluorinated this compound derivatives in materials science and fluorine chemistry (Takashi et al., 2005).

Biochemical Analysis

Biochemical Properties

Oxolan-2-ylmethanesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the inhibition or activation of the enzyme’s active site, thereby modulating the enzyme’s catalytic activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress responses, thereby affecting the cell’s ability to manage reactive oxygen species . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, this compound has been found to inhibit certain proteases by binding to their active sites, thereby preventing substrate access and subsequent catalysis . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved stress response. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, it can influence the pentose phosphate pathway, which is essential for generating NADPH and ribose-5-phosphate . Additionally, this compound can affect the glycolytic pathway by modulating the activity of key glycolytic enzymes, leading to changes in glucose metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues. For instance, this compound can be transported across cell membranes by solute carrier transporters, which play a critical role in its cellular uptake and distribution . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the mitochondria, where it influences mitochondrial function and energy production . Additionally, it may be found in the nucleus, where it can interact with nuclear proteins and affect gene expression .

properties

IUPAC Name

oxolan-2-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c6-10(7,8)4-5-2-1-3-9-5/h5H,1-4H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNXQTATJRFVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

859998-68-8
Record name oxolan-2-ylmethanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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